Cas no 76019-94-8 (4-(4-chlorophenyl)butan-2-ol)

4-(4-chlorophenyl)butan-2-ol is a versatile organic compound with a chlorophenyl group and a hydroxyl group. It exhibits good solubility in organic solvents and is known for its stability under standard conditions. This compound is suitable for use in various chemical syntheses, particularly those involving aromatic alcohols. Its presence in reactions can enhance selectivity and efficiency.
4-(4-chlorophenyl)butan-2-ol structure
4-(4-chlorophenyl)butan-2-ol structure
商品名:4-(4-chlorophenyl)butan-2-ol
CAS番号:76019-94-8
MF:C10H13ClO
メガワット:184.662622213364
CID:6407717
PubChem ID:20443426

4-(4-chlorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(4-chlorophenyl)butan-2-ol
    • Benzenepropanol, 4-chloro-α-methyl-
    • EN300-1258725
    • SCHEMBL10585881
    • 76019-94-8
    • AKOS011018856
    • CS-0278571
    • インチ: 1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3
    • InChIKey: NMHKGZZVRRFXJO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CCC(C)O

計算された属性

  • せいみつぶんしりょう: 184.0654927g/mol
  • どういたいしつりょう: 184.0654927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.118±0.06 g/cm3(Predicted)
  • ふってん: 279.5±15.0 °C(Predicted)
  • 酸性度係数(pKa): 15.10±0.20(Predicted)

4-(4-chlorophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1258725-5.0g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
5g
$3105.0 2023-05-23
Enamine
EN300-1258725-10.0g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
10g
$4606.0 2023-05-23
Enamine
EN300-1258725-2.5g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
2.5g
$2100.0 2023-05-23
Enamine
EN300-1258725-250mg
4-(4-chlorophenyl)butan-2-ol
76019-94-8
250mg
$381.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1349241-500mg
4-(4-Chlorophenyl)butan-2-ol
76019-94-8 98%
500mg
¥27723.00 2024-07-28
Enamine
EN300-1258725-0.1g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
0.1g
$943.0 2023-05-23
Enamine
EN300-1258725-0.05g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
0.05g
$900.0 2023-05-23
Enamine
EN300-1258725-0.5g
4-(4-chlorophenyl)butan-2-ol
76019-94-8
0.5g
$1027.0 2023-05-23
Enamine
EN300-1258725-50mg
4-(4-chlorophenyl)butan-2-ol
76019-94-8
50mg
$348.0 2023-10-02
Enamine
EN300-1258725-5000mg
4-(4-chlorophenyl)butan-2-ol
76019-94-8
5000mg
$1199.0 2023-10-02

4-(4-chlorophenyl)butan-2-olに関する追加情報

Professional Introduction to 4-(4-chlorophenyl)butan-2-ol (CAS No. 76019-94-8)

4-(4-chlorophenyl)butan-2-ol, identified by its Chemical Abstracts Service (CAS) number 76019-94-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butan-2-ol backbone substituted with a 4-chlorophenyl group, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The presence of the chloro substituent on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 4-(4-chlorophenyl)butan-2-ol consists of a four-carbon alcohol chain connected to a phenyl ring at the fourth carbon, which is further substituted with a chlorine atom. This configuration imparts both lipophilicity and electronic tunability, characteristics that are highly sought after in medicinal chemistry. The compound’s solubility profile and metabolic stability have been subjects of extensive investigation, as these properties directly influence its suitability for pharmaceutical applications.

In recent years, 4-(4-chlorophenyl)butan-2-ol has been explored as a building block in the synthesis of bioactive molecules. Its incorporation into pharmacophores has shown promise in modulating various biological pathways. For instance, derivatives of this compound have been investigated for their potential role in inhibiting enzyme targets associated with neurological disorders. The chloro group’s ability to engage in hydrogen bonding and π-stacking interactions further enhances its utility in designing molecules with improved binding affinity.

One of the most compelling aspects of 4-(4-chlorophenyl)butan-2-ol is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to create compounds with anti-inflammatory, analgesic, and even anticancer properties. The substitution pattern on the aromatic ring allows for fine-tuning of electronic effects, which can be critical in achieving desired pharmacological outcomes. Furthermore, the butan-2-ol moiety provides a flexible linker that can be modified to optimize pharmacokinetic profiles.

The synthesis of 4-(4-chlorophenyl)butan-2-ol typically involves multi-step organic reactions, including Grignard reactions, Friedel-Crafts alkylation, and reduction steps. Advanced synthetic methodologies have enabled the preparation of this compound with high purity and yield, facilitating its use in downstream applications. The growing interest in sustainable chemistry has also led to the exploration of greener synthetic routes for 76019-94-8, emphasizing atom economy and minimal waste generation.

From a computational chemistry perspective, 4-(4-chlorophenyl)butan-2-ol has been subjected to molecular modeling studies to predict its interactions with biological targets. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. The integration of machine learning algorithms has further accelerated the design process by predicting optimal substitution patterns for desired biological activity.

The pharmaceutical industry has shown particular interest in 4-(4-chlorophenyl)butan-2-ol due to its potential as a scaffold for drug discovery. Its versatility allows chemists to explore diverse chemical space while maintaining key pharmacophoric elements. Several academic groups have published novel derivatives that exhibit promising preclinical activity, warranting further investigation into their therapeutic potential.

In conclusion, 4-(4-chlorophenyl)butan-2-ol (CAS No. 76019-94-8) represents a compelling compound with significant implications in synthetic chemistry and drug development. Its unique structural features, coupled with its synthetic accessibility, make it an invaluable tool for researchers aiming to discover new therapeutic agents. As advancements continue in medicinal chemistry and computational biology, the role of such intermediates like 76019-94-8 is expected to expand, driving innovation across multiple disciplines.

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